Ethyl 4-decylpiperazine-1-carboxylate
Description
Ethyl 4-decylpiperazine-1-carboxylate is a piperazine derivative characterized by a decyl (10-carbon alkyl) substituent at the 4-position of the piperazine ring and an ethyl carboxylate group at the 1-position. Piperazine-based compounds are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
63207-02-3 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 4-decylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-3-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)17(20)21-4-2/h3-16H2,1-2H3 |
InChI Key |
JVOVZRZWICUORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares ethyl 4-decylpiperazine-1-carboxylate with structurally related piperazine derivatives:
Key Research Findings
Hydrophobicity and Solubility :
- The decyl chain in this compound significantly increases its logP value (~4.5 estimated) compared to ethyl 4-methylpiperazine-1-carboxylate (logP ~0.5) . This property may improve bioavailability in lipid-rich environments but reduce water solubility.
- In contrast, nitro- or sulfonyl-substituted analogs exhibit higher polarity, making them suitable for aqueous-phase reactions or targeting polar binding sites .
Synthetic Challenges :
- Long alkyl chains (e.g., decyl) introduce steric hindrance during synthesis, requiring optimized coupling agents or catalysts (e.g., Ru-based systems as in ) .
- Aromatic substituents (e.g., biphenylyloxy) often necessitate protection/deprotection strategies to avoid side reactions .
Biological Activity: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) show promise as enzyme inhibitors or antimicrobial agents.
Critical Analysis of Functionalization Strategies
- Alkyl vs. Aromatic Substituents :
Alkyl chains (methyl, decyl) prioritize lipophilicity, while aromatic groups (nitrophenyl, biphenylyloxy) enhance rigidity and π-stacking capabilities. The choice depends on the target application: alkylated variants for membrane penetration, aromatic derivatives for receptor binding . - Hybrid Derivatives : Compounds like ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate () combine multiple functional groups, enabling dual functionality (e.g., antimicrobial and anti-inflammatory) .
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